3,5-bis(3-bromophenyl)-1-(3-nitrobenzyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(3-bromophenyl)-1-(3-nitrobenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of bromophenyl and nitrobenzyl groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3-bromophenyl)-1-(3-nitrobenzyl)-1H-pyrazole typically involves multi-step organic reactions. One possible route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of bromophenyl groups: Bromination of phenyl groups can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the nitrobenzyl group: This step may involve a nucleophilic substitution reaction where a nitrobenzyl halide reacts with the pyrazole intermediate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea.
Major Products
Aminopyrazole: Formed by reduction of the nitro group.
Substituted pyrazoles: Formed by nucleophilic substitution of bromine atoms.
Scientific Research Applications
3,5-bis(3-bromophenyl)-1-(3-nitrobenzyl)-1H-pyrazole may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic use.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,5-bis(3-bromophenyl)-1-(3-nitrobenzyl)-1H-pyrazole would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-diphenyl-1H-pyrazole: Lacks the bromine and nitrobenzyl groups.
3,5-bis(4-bromophenyl)-1H-pyrazole: Similar structure but with bromine atoms in different positions.
1-(3-nitrobenzyl)-3,5-diphenyl-1H-pyrazole: Similar but without bromine atoms.
Uniqueness
The presence of both bromophenyl and nitrobenzyl groups in 3,5-bis(3-bromophenyl)-1-(3-nitrobenzyl)-1H-pyrazole may impart unique chemical reactivity and biological activity, distinguishing it from other pyrazole derivatives.
Properties
Molecular Formula |
C22H15Br2N3O2 |
---|---|
Molecular Weight |
513.2 g/mol |
IUPAC Name |
3,5-bis(3-bromophenyl)-1-[(3-nitrophenyl)methyl]pyrazole |
InChI |
InChI=1S/C22H15Br2N3O2/c23-18-7-2-5-16(11-18)21-13-22(17-6-3-8-19(24)12-17)26(25-21)14-15-4-1-9-20(10-15)27(28)29/h1-13H,14H2 |
InChI Key |
JEKKZAQYHWKZLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=CC(=N2)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.